Lithium, (4-cyanophenyl)-
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.Li/c8-6-7-4-2-1-3-5-7;/h2-5H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZDYIOWBDILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=[C-]1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483724 | |
| Record name | Lithium, (4-cyanophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121443-43-4 | |
| Record name | Lithium, (4-cyanophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 4 Cyanophenyl Lithium
Halogen-Lithium Exchange Strategies for Aryl-Lithium Compound Synthesis
Halogen-lithium exchange is a cornerstone in the synthesis of aryllithium reagents. This method involves the reaction of an aryl halide with a lithium source, leading to the replacement of the halogen atom with a lithium atom.
Direct Reaction of Lithium Metal with 4-Halobenzonitriles
The direct reaction of an aryl halide with lithium metal is a fundamental method for the preparation of organolithium compounds. kyoto-u.ac.jp This heterogeneous reaction typically involves the use of lithium metal, often in the form of a dispersion or wire, with the corresponding 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
The reaction proceeds via a single-electron transfer (SET) mechanism from the lithium metal to the aryl halide, forming a radical anion which then fragments and reacts further to yield the aryllithium species. While conceptually straightforward, this method can present challenges when applied to substrates containing reactive functional groups like the nitrile moiety. The highly reactive nature of the lithium metal surface can lead to side reactions, including attack at the cyano group, leading to the formation of complex mixtures and reduced yields of the desired (4-cyanophenyl)lithium. Careful control of reaction conditions, such as temperature and the purity of the lithium metal, is crucial for optimizing the yield of the target compound.
Regioselective Metal-Halogen Exchange with Precursors
A more controlled and widely used method for the synthesis of (4-cyanophenyl)lithium is the halogen-lithium exchange reaction between a 4-halobenzonitrile and an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). orgsyn.org This homogeneous reaction is generally fast and can be performed at low temperatures, which helps to suppress side reactions involving the nitrile group. orgsyn.org
The exchange rate is dependent on the halogen, with the reactivity order being I > Br > Cl. nih.gov 4-Bromobenzonitrile is a commonly used precursor due to its favorable reactivity and commercial availability. orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent, such as THF, at temperatures ranging from -78 °C to -100 °C to ensure high selectivity. orgsyn.org A detailed example is the preparation of a solution of (4-cyanophenyl)lithium, which is then trapped with zinc bromide to form the corresponding organozinc reagent. orgsyn.org
Table 1: Halogen-Lithium Exchange for the Preparation of a (4-Cyanophenyl)zinc Bromide Precursor orgsyn.org
| Precursor | Reagent | Solvent | Temperature | Time | Subsequent Reaction |
| 4-Bromobenzonitrile | n-Butyllithium | THF | -100 °C | 30 min | Addition of ZnBr₂ |
This method's high regioselectivity and tolerance for the cyano group at low temperatures make it a preferred route for generating (4-cyanophenyl)lithium for subsequent synthetic transformations.
Directed Ortho-Metalation Approaches to Aromatic Organolithium Species
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to the lithium reagent, facilitating deprotonation at the adjacent ortho position. nih.gov
C-H Activation in Arenes with Directing Metalation Groups
The cyano group can act as a moderate directing group in DoM reactions. google.com The nitrogen atom of the nitrile can coordinate with the lithium atom of an organolithium base, such as n-BuLi or a lithium amide, thereby increasing the acidity of the ortho protons and directing lithiation to the C-2 position of the benzonitrile (B105546) ring. rsc.org This approach is highly effective for the synthesis of ortho-substituted benzonitriles. However, it is not a viable method for the direct synthesis of (4-cyanophenyl)lithium, as the directing effect is specific to the ortho positions. Any discussion of DoM in the context of (4-cyanophenyl)lithium synthesis primarily serves to highlight the regiochemical control exerted by the cyano group, leading to different isomers.
Utilization of Hindered Lithium Amide Bases in Metalation Protocols
Hindered lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are strong, non-nucleophilic bases widely used in deprotonation reactions, including DoM. rsc.orgwikipedia.org Their steric bulk minimizes nucleophilic attack on sensitive functional groups like nitriles. wikipedia.orgcatalysis.blog
When reacting with halobenzonitriles, the outcome can be complex and highly dependent on the reaction conditions and the nature of the lithium amide. For instance, the reaction of 4-chlorobenzonitrile (B146240) with hindered lithium amides can lead to the formation of 3- and 4-N,N-dialkylaminobenzonitriles. researchgate.net This is proposed to occur via a benzyne (B1209423) intermediate, which is a common pathway in reactions of aryl halides with strong bases. researchgate.net Under kinetic control (-78 °C), the reaction of 4-chlorobenzonitrile with hindered lithium amides can also yield 4-chloro-(N,N-dialkyl)benzamidines. researchgate.net These findings underscore that while hindered lithium amides are crucial reagents in organolithium chemistry, their application to 4-halobenzonitriles does not typically lead to the formation of (4-cyanophenyl)lithium but rather to a variety of other substituted products.
Table 2: Products from the Reaction of 4-Chlorobenzonitrile with Hindered Lithium Amides researchgate.net
| Lithium Amide | Temperature | Major Product(s) |
| Hindered | 0 °C | 3- and 4-N,N-Dialkylaminobenzonitriles |
| Hindered | -78 °C | 4-Chloro-(N,N-dialkyl)benzamidines |
| Non-hindered | 0 °C or -78 °C | Benzamidines |
Exploration of Alternative Preparative Routes and Precursor Chemistry
Beyond the more common halogen-lithium exchange, alternative methods for the preparation of (4-cyanophenyl)lithium or its synthetic equivalents have been explored. One such method is reductive lithiation using radical anions. Lithium naphthalenide (LN) is a potent reducing agent capable of cleaving carbon-halogen bonds. orgsyn.orgscilit.com The reductive lithiation of 4-chlorobenzonitrile with lithium naphthalenide provides a pathway to (4-cyanophenyl)lithium. This method is particularly useful for generating organolithium species from less reactive aryl chlorides. uni-muenchen.de
Another approach involves the use of pre-formed organolithium reagents to generate the target compound through transmetalation or other exchange reactions. However, the direct synthesis from benzonitrile via C-H activation at the C-4 position remains a significant challenge due to the strong directing effect of the cyano group to the ortho positions.
Reactivity Profiles and Mechanistic Studies of 4 Cyanophenyl Lithium
Nucleophilic Addition Reactions
As a strong nucleophile, (4-cyanophenyl)lithium readily attacks electron-deficient centers, most notably the carbon atoms of carbonyl and nitrile groups. masterorganicchemistry.comorganic-chemistry.org These reactions are fundamental to its application in organic synthesis for creating more complex molecular architectures. The general mechanism involves the addition of the nucleophilic aryl group to the electrophilic carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com
The reaction of organolithium reagents with carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. masterorganicchemistry.com (4-Cyanophenyl)lithium is no exception and demonstrates characteristic reactivity towards aldehydes, ketones, and esters.
(4-Cyanophenyl)lithium undergoes nucleophilic addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction proceeds through a two-step process: the nucleophilic attack of the organolithium reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an acidic workup. masterorganicchemistry.com
A notable synthetic route involves the in situ generation of (4-cyanophenyl)lithium from 4-iodobenzonitrile (B145841) via a lithium-halogen exchange reaction. wikipedia.orgharvard.edu The resulting aryllithium species can then be trapped with an aldehyde electrophile. This sequence yields a phenyl carbinol intermediate, which can subsequently be oxidized to afford the corresponding 4-cyanophenyl ketone. researchgate.net This method provides an indirect route to ketones, using an aldehyde as a building block.
Furthermore, related organometallic reagents demonstrate the feasibility of selective carbonyl addition in the presence of the cyano group. For instance, the organocerium reagent prepared from n-butyllithium and anhydrous cerium chloride reacts selectively with 4-cyanoacetophenone at the ketone carbonyl, yielding 2-(4-cyanophenyl)-2-hexanol, without affecting the nitrile moiety. google.com
| Reagent | Electrophile | Product | Yield (%) | Reference |
| (4-Cyanophenyl)lithium (from 4-iodobenzonitrile) | Aldehyde (R-CHO) | (4-Cyanophenyl)(R)carbinol | Not reported | researchgate.net |
| n-BuCeCl₂ | 4-Cyanoacetophenone | 2-(4-Cyanophenyl)-2-hexanol | 48% | google.com |
The reaction of organolithium reagents with esters is more complex than with aldehydes or ketones. Typically, the reaction proceeds via a nucleophilic acyl substitution to form a ketone intermediate. ucalgary.ca However, because ketones are generally more reactive towards organolithium reagents than esters, this intermediate is not usually isolated. ucalgary.ca It rapidly reacts with a second equivalent of the organolithium reagent, leading to a tertiary alcohol after workup. ucalgary.calibretexts.org
Controlling this reaction to selectively produce the ketone is a significant challenge. However, studies with structurally similar reagents, such as 4-fluorophenyllithium, have shown that ketone formation can be highly favored under specific, cryogenically controlled conditions. acs.org By conducting the reaction at temperatures below -100 °C, the tetrahedral intermediate formed after the first addition is stabilized. A careful quench at this low temperature can lead to the almost exclusive formation of the ketone, with minimal over-addition to the tertiary alcohol. acs.org While direct experimental data for (4-cyanophenyl)lithium is limited, these findings suggest that similar control might be achievable, allowing for the synthesis of 4,4'-dicyanobenzophenone (B135262) or related structures.
| Reagent | Electrophile | Intermediate Product | Final Product | Comments | Reference |
| (4-Cyanophenyl)lithium (2 equiv.) | Methyl Benzoate | (4-Cyanophenyl)phenylketone | Bis(4-cyanophenyl)phenylmethanol | The ketone is a transient intermediate. | ucalgary.calibretexts.org |
| 4-Fluorophenyllithium (1 equiv.) | Fluorinated Benzoate Ester | 4,4'-Difluorobenzophenone | 4,4'-Difluorotriphenylmethanol | Ketone is isolated in >99% yield at T < -100 °C. | acs.org |
The nitrile group itself is an electrophilic center and can react with organolithium reagents. This reactivity provides a powerful method for the synthesis of ketones.
The addition of organolithium reagents to nitriles is a well-established method for ketone synthesis. The reaction involves the nucleophilic attack of the organolithium carbanion on the electrophilic carbon of the nitrile group. nih.gov This forms a resonance-stabilized imine anion intermediate. Crucially, this intermediate is stable and does not react with a second equivalent of the organolithium reagent. Subsequent aqueous workup hydrolyzes the imine to the corresponding ketone. nih.gov
This method offers a distinct advantage over the use of esters for ketone synthesis, as the problem of over-addition is avoided. The reaction of (4-cyanophenyl)lithium with various alkyl or aryl cyanides provides a direct and efficient route to unsymmetrical ketones bearing a 4-cyanophenyl moiety. For example, the reaction of n-butyllithium with benzonitrile (B105546) yields valerophenone (B195941) imine in high yield, which is then hydrolyzed to the ketone. google.com The same principle applies to the reaction of (4-cyanophenyl)lithium with an alkyl cyanide.
| Nucleophile | Electrophile | Intermediate | Product | Yield (%) | Reference |
| (4-Cyanophenyl)lithium | R-C≡N | (4-Cyanophenyl)(R)C=N⁻Li⁺ | (4-Cyanophenyl)(R)C=O | Not reported | nih.gov |
| n-Butyllithium | Benzonitrile | Valerophenone imine anion | Valerophenone | 92% (of imine) | google.com |
The nucleophilic character of (4-cyanophenyl)lithium allows it to react with other cyano-containing substrates that are activated by electron-withdrawing groups. For instance, reagents like p-toluenesulfonyl cyanide are known electrophilic cyanating agents. The reaction of organometallic species with such reagents can lead to the formation of new nitrile compounds. While direct studies with (4-cyanophenyl)lithium are not extensively documented, the reaction of the corresponding mixed lithium-magnesium quinoline (B57606) reagent with p-toluenesulfonyl cyanide has been shown to produce the cyano-substituted quinoline in high yield. worktribe.com This suggests that (4-cyanophenyl)lithium could potentially react with electrophilic cyanating agents, although the outcome would be a symmetrical biphenyl (B1667301) dinitrile rather than a new functional group, given the nature of the starting material.
Furthermore, the reactivity profile of (4-cyanophenyl)lithium can be compared to other nucleophilic additions to activated nitriles. For example, inverse electron-demand 1,3-dipolar cycloadditions occur between electron-deficient nitrile oxides and electron-rich nitriles. rsc.org While this is a different reaction class, it highlights that the electronic nature of the nitrile substrate is key to its reactivity. Therefore, it is plausible that (4-cyanophenyl)lithium would show enhanced reactivity towards nitriles substituted with strong electron-withdrawing groups, beyond simple alkyl or aryl cyanides.
Nucleophilic Attack on Conjugated and Aromatic Systems (e.g., Cyanine (B1664457) Dyes)
The carbon-lithium bond in (4-cyanophenyl)lithium is highly polarized, rendering the cyanophenyl group nucleophilic. wikipedia.org This enables it to attack electrophilic centers in various molecules. While specific studies detailing the reaction of (4-cyanophenyl)lithium with cyanine dyes are not extensively documented in the provided search results, the general reactivity of organolithium reagents suggests a plausible reaction pathway.
Cyanine dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic groups. This conjugated system results in delocalized positive charge, making the methine chain susceptible to nucleophilic attack. The nucleophilic (4-cyanophenyl) group could potentially add to the electrophilic carbons of the polymethine chain. The presence of electron-withdrawing groups on an aromatic ring, such as the cyano group in (4-cyanophenyl)lithium, can influence the rate and regioselectivity of nucleophilic aromatic substitution reactions. dalalinstitute.comwikipedia.org In some cases, the reaction can proceed without catalysis, driven by the nature of the substrate and the nucleophile. researchgate.net
In the context of preparing cyanine dyes, related syntheses have involved the use of nucleophiles like substituted phenolates or thiophenolates, which are added to an intermediate containing a chloro-substituted cyanine cation. google.com This highlights the susceptibility of the cyanine core to nucleophilic attack. While not a direct example, the synthesis of an indolizine-based fluorophore involved the use of (4-cyanophenyl)boronic acid in a palladium-catalyzed cross-coupling reaction, demonstrating the utility of the 4-cyanophenyl moiety in constructing complex dye systems. mdpi.com
Conjugate Addition Reactions
Organolithium reagents are known to participate in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. tandfonline.comorganicchemistrydata.org This type of reaction involves the 1,4-addition of the nucleophile to the conjugated system. libretexts.orgpressbooks.pub
The addition of organolithium reagents to α,β-unsaturated carbonyls can result in either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (attack at the β-carbon). chemistrysteps.commasterorganicchemistry.com Stronger bases, like many organolithium reagents, tend to favor 1,2-addition under kinetic control. libretexts.orgchemistrysteps.com However, several factors can influence the regioselectivity. Weaker nucleophiles generally favor 1,4-addition. chemistrysteps.com While organolithium reagents are typically strong bases, the electronic nature of the (4-cyanophenyl) group may modulate this reactivity.
For α,β-unsaturated ketones, lithium diorganocopper reagents (Gilman reagents) are commonly used to achieve 1,4-addition of an alkyl or aryl group. libretexts.orgopenstax.org These reagents are generally prepared from an organolithium reagent and a copper(I) salt. pressbooks.pub Therefore, (4-cyanophenyl)lithium could be converted to a lithium di(4-cyanophenyl)cuprate to facilitate its conjugate addition to α,β-unsaturated ketones. pearson.com The reaction of 3-(4-cyanophenyl)-2-cyclohexen-1-one has been documented, indicating the formation of such conjugated systems. uni-muenchen.de
The general mechanism for conjugate addition involves the nucleophilic attack on the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgyoutube.com Subsequent protonation of this enolate, typically on the α-carbon, yields the saturated product. pressbooks.pub
| Factor | Favors 1,2-Addition (Direct Addition) | Favors 1,4-Addition (Conjugate Addition) | Reference |
|---|---|---|---|
| Nucleophile Strength | Strong bases (e.g., Grignard, Organolithium reagents) | Weaker bases (e.g., organocuprates, amines, thiols) | libretexts.orgchemistrysteps.com |
| Reaction Control | Kinetic Control (fast, often irreversible) | Thermodynamic Control (often reversible 1,2-addition) | libretexts.org |
| Substrate | Generally favored for aldehydes | More common for ketones, esters, and nitriles | masterorganicchemistry.com |
| Reagent Type | Organolithium (RLi), Grignard (RMgX) | Lithium Diorganocopper (R₂CuLi) | libretexts.orgopenstax.org |
Achieving stereochemical control in conjugate addition reactions is a significant area of research. The use of chiral auxiliaries or catalysts can induce enantioselectivity in the formation of new stereocenters. acs.org For instance, the asymmetric conjugate addition of dialkylzinc reagents to unsaturated acylimidazoles, followed by trapping of the resulting zinc enolate, has been shown to proceed with high enantiomeric purities through the use of a chiral NHC ligand. researchgate.net
In the context of lithium enolates, which are intermediates in the conjugate addition of organolithium reagents, their aggregation state and the presence of coordinating ligands can influence stereochemistry. acs.org The use of chiral dilithium (B8592608) amides as traceless auxiliaries has been demonstrated to achieve high enantioselectivities in the direct Michael addition of carboxylic acids. acs.org While specific studies on the stereochemical control of (4-cyanophenyl)lithium conjugate additions were not found, these general principles would apply. The geometry of the enolate intermediate and the direction of protonation are key factors in determining the final stereochemical outcome.
Electrophilic Displacement and Metal-Halogen Exchange Reactivity
(4-Cyanophenyl)lithium can be generated through metal-halogen exchange, a common method for preparing organolithium reagents. wikipedia.org This reaction typically involves the treatment of an aryl halide, such as 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile, with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817). sciencemadness.orgharvard.edu The exchange is generally fast, even at low temperatures, and the rate follows the trend I > Br > Cl. wikipedia.orgharvard.edu The presence of the electron-withdrawing cyano group can influence the stability and subsequent reactivity of the formed aryllithium species.
The generated (4-cyanophenyl)lithium is a potent nucleophile and can react with a variety of electrophiles. smolecule.comacs.org This reactivity is fundamental to its use in synthesis. For example, it can be trapped with electrophiles to create new carbon-carbon or carbon-heteroatom bonds. acgpubs.org However, the high reactivity of organolithium compounds also presents challenges, such as potential side reactions if not handled under appropriate conditions (e.g., low temperatures, inert atmosphere). sciencemadness.orgresearchgate.netresearchgate.net In some cases, the aryllithium intermediate can be unstable and undergo further reactions, such as intramolecular cyclization, depending on the substrate structure and reaction conditions. acgpubs.org
Non-catalyzed coupling reactions between aryllithiums and haloarenes can occur, sometimes proceeding through an aromatic nucleophilic substitution pathway, especially when chelating groups are present. scispace.com
Reactions with Main Group Elements for Synthetic Transformations
The reaction of aryllithium reagents with organoboron compounds is a powerful method for the synthesis of arylboron compounds, which are versatile intermediates in organic chemistry, notably in Suzuki cross-coupling reactions. acs.org
Recent research has shown that aryllithiums, including functionalized derivatives, can react with diborane(4) (B1213185) compounds in a catalyst-free manner. nih.govcityu.edu.hk Specifically, the reaction of an aryllithium with tetra(o-tolyl)diborane(4) results in a regioselective 1,2-diborylation of the arene, forming 1,2-diborylaryl lithium species in high yields. nih.govcityu.edu.hkresearchgate.net These transformations activate a C-H bond on the aromatic ring and utilize both boron units of the diborane(4) reagent. cityu.edu.hk Density functional theory (DFT) calculations suggest that an aromatic nucleophilic substitution is a key step in the mechanism. nih.gov
Generation of Organocopper Reagents
(4-Cyanophenyl)lithium serves as a crucial precursor for the generation of various organocopper reagents, which are valued for their utility as mild and selective nucleophiles in organic synthesis. wikipedia.org The transmetalation reaction between (4-cyanophenyl)lithium and a copper(I) salt, typically copper(I) cyanide (CuCN), allows for the formation of cyanocuprates. These reagents exhibit distinct reactivity profiles compared to the parent organolithium compound. wikipedia.orgthieme-connect.de The stoichiometry of the reaction dictates the formation of either lower-order or higher-order cyanocuprates. wikipedia.org
Lower-order cyanocuprates are formed by the reaction of one equivalent of an organolithium reagent with one equivalent of copper(I) cyanide. wikipedia.orgthieme-connect.de In the specific case of (4-cyanophenyl)lithium, the reaction proceeds to form lithium (4-cyanophenyl)cyanocuprate. This reagent is generally less reactive than the corresponding Gilman cuprates (R₂CuLi) or higher-order cyanocuprates. thieme-connect.de The cyano group is considered a non-transferable or "dummy" ligand, meaning the 4-cyanophenyl group is selectively transferred in subsequent reactions. thieme-connect.de
The formation can be represented by the following equation:
4-NCC₆H₄Li + CuCN → [ (4-NCC₆H₄)Cu(CN) ]Li
Table 1: Formation of Lower-Order (4-Cyanophenyl)cyanocuprate
| Reactant 1 | Reactant 2 | Stoichiometric Ratio | Product |
|---|---|---|---|
| (4-Cyanophenyl)lithium | Copper(I) Cyanide | 1:1 | Lithium (4-cyanophenyl)cyanocuprate |
This table summarizes the stoichiometry for the generation of lower-order cyanocuprates from (4-cyanophenyl)lithium.
Higher-order cyanocuprates are generated when two equivalents of an organolithium reagent react with one equivalent of copper(I) cyanide. wikipedia.orgresearchgate.net The resulting species, stoichiometrically represented as R₂Cu(CN)Li₂, are generally more reactive towards substitution and addition reactions than their lower-order counterparts. wikipedia.orgorgsyn.org The structure was initially proposed as a dianionic, tri-coordinated copper(I) species, but is now often considered a "cyano-Gilman" cuprate (B13416276), existing as a complex like (R₂CuLi • LiCN). researchgate.net
The formation using (4-cyanophenyl)lithium is as follows:
2 (4-NCC₆H₄Li) + CuCN → [ (4-NCC₆H₄)₂Cu(CN) ]Li₂
These higher-order reagents are noted for their enhanced stability and reactivity in key transformations like epoxide openings and conjugate additions. orgsyn.orgorgsyn.org
Table 2: Formation of Higher-Order (4-Cyanophenyl)cyanocuprate
| Reactant 1 | Reactant 2 | Stoichiometric Ratio | Product |
|---|---|---|---|
| (4-Cyanophenyl)lithium | Copper(I) Cyanide | 2:1 | Lithium di(4-cyanophenyl)cyanocuprate |
This table illustrates the stoichiometry for generating higher-order cyanocuprates from (4-cyanophenyl)lithium.
The reactivity of organocopper reagents, including cyanocuprates derived from (4-cyanophenyl)lithium, can be significantly enhanced by the addition of Lewis acids. wikipedia.org Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed additive for this purpose. wikipedia.orgthieme-connect.de It is believed to function by coordinating to the electrophilic substrate, such as an α,β-unsaturated ketone or epoxide, thereby activating it towards nucleophilic attack by the cuprate. wikipedia.orgresearchgate.net This strategy often leads to improved reaction rates and yields. researchgate.net For instance, in conjugate addition reactions, BF₃·OEt₂ can facilitate the 1,4-addition of the cuprate to enones where the reaction might otherwise be sluggish or fail completely. wikipedia.org Similarly, its use has been documented to improve outcomes in reactions involving both lower-order and higher-order cuprates. wikipedia.orgorgsyn.org
Table 3: Effect of Boron Trifluoride Etherate on Cuprate Reactions
| Cuprate Type | Substrate Type | Role of BF₃·OEt₂ | Outcome |
|---|---|---|---|
| Higher-Order Cyanocuprate | α,β-Unsaturated Ketone | Lewis acid activator | Enhanced rate and yield of conjugate addition. wikipedia.org |
| Higher-Order Cyanocuprate | Epoxide | Lewis acid activator | Promotes ring-opening. orgsyn.org |
| Organocopper Complexes (RCu) | Enone | Lewis acid activator | Facilitates conjugate addition. wikipedia.org |
This table provides examples of how Boron Trifluoride Etherate influences reactions involving organocuprate reagents.
Chemoselectivity and Regioselectivity in Reactions with Polyfunctional Substrates
The electronic properties of the 4-cyanophenyl group in (4-cyanophenyl)lithium and its derivatives play a significant role in directing the chemoselectivity and regioselectivity of their reactions with polyfunctional molecules.
Chemoselectivity: Studies involving substrates that contain multiple reactive sites have demonstrated the selective nature of reagents derived from (4-cyanophenyl)lithium. For example, in substrates possessing both a nitrile and a Weinreb amide functionality, Grignard reagents show excellent chemoselectivity by reacting preferentially with the Weinreb amide to yield cyano ketones. researchgate.net A similar high degree of chemoselectivity can be anticipated for (4-cyanophenyl)lithium and its cuprate derivatives, which are generally less reactive towards nitriles than carbonyl compounds. researchgate.net The preparation of 4-cyanophenyl ketones has been achieved through halogen-lithium exchange of 4-iodobenzonitrile to generate (4-cyanophenyl)lithium, followed by reaction with an aldehyde and subsequent oxidation, highlighting the tolerance of the cyano group in these transformations. researchgate.net
Regioselectivity: The regiochemical outcome of reactions can be strongly influenced by the presence of a 4-cyanophenyl substituent. In the intramolecular cyclization of certain 1,2-biscarbamoyl-substituted 1H-pyrroles, the regioselectivity was found to be dependent on both the N-functional group and the reagents used. nih.govbeilstein-journals.org When the substituent was a 4-cyanophenyl group, the choice between PPh₃Br₂ and PPh₃Cl₂ as cyclization agents led to different reaction patterns, indicating that the electron-withdrawing nature of the cyanophenyl group plays a key role in directing the formation of specific isomers. nih.govbeilstein-journals.org
Table 4: Regioselectivity in Intramolecular Cyclization
| N-Substituent | Reagent | Product Outcome | Reference |
|---|---|---|---|
| 4-Cyanophenyl | PPh₃Br₂ | Favors one regioisomer (Oxadiazine) | nih.govbeilstein-journals.org |
| 4-Cyanophenyl | PPh₃Cl₂ | Favors another regioisomer (Triazinone) | nih.govbeilstein-journals.org |
| 4-Methoxybenzyl (electron-donating) | PPh₃Br₂ / PPh₃Cl₂ | Selectively forms N-imidoylation product | nih.govbeilstein-journals.org |
This table illustrates the influence of the 4-cyanophenyl group and reagents on the regiochemical outcome of a cyclization reaction, as reported in scientific literature. nih.govbeilstein-journals.org
This directing effect underscores the utility of the 4-cyanophenyl moiety in controlling reaction pathways for the synthesis of complex molecular architectures.
Applications of 4 Cyanophenyl Lithium in Complex Molecule Synthesis
Construction of Advanced Organic Architectures
The dual functionality of (4-cyanophenyl)lithium makes it a strategic component in the synthesis of advanced organic structures, where both the reactive organometallic center and the cyano group can be exploited.
A notable application of organolithium reagents is in the synthesis of functionalized hexatrienes, which are important structural motifs in materials science and complex natural products. A general and effective method involves the nucleophilic addition of an organolithium reagent to a cyanine (B1664457) dye containing a pentamethine carbon chain. researchgate.net In this process, the organolithium compound attacks an electrophilic carbon atom of the cyanine dye. The resulting adduct can then undergo an elimination reaction, often facilitated on a silica (B1680970) gel surface, to yield a highly functionalized hexatriene. researchgate.netresearchgate.net
(4-Cyanophenyl)lithium is a suitable nucleophile for this transformation, allowing for the synthesis of hexatrienes bearing a terminal 4-cyanophenyl group. The cyano group itself is a versatile handle for further chemical modification, adding to the complexity and utility of the resulting hexatriene product. This method provides a direct route to asymmetrically substituted hexatrienes that are otherwise challenging to prepare. researchgate.net
As a potent nucleophile, (4-cyanophenyl)lithium readily reacts with a wide range of electrophiles to construct diverse molecular architectures. wikipedia.org Its utility as a building block stems from its ability to form new carbon-carbon bonds directly. For instance, it can be used in coupling reactions to generate biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals. uni-muenchen.de
The reagent also undergoes classic nucleophilic addition to carbonyl compounds. Reaction with an aldehyde, for example, yields a secondary benzyl (B1604629) alcohol intermediate, which can then be oxidized to the corresponding 4-cyanophenyl ketone. This two-step process is a key strategy for accessing complex ketone structures. Furthermore, (4-cyanophenyl)lithium can be incorporated into heterocyclic systems, such as in the synthesis of thiazole (B1198619) derivatives, which are of significant interest in medicinal chemistry.
| Reactant | (4-Cyanophenyl)lithium Reaction Type | Product Class | Example Product |
|---|---|---|---|
| Aryl Halide | Cross-Coupling | Biaryl | 4-Cyano-2'-methyl-1,1'-biphenyl |
| Aldehyde | Nucleophilic Addition | Secondary Alcohol | (4-Cyanophenyl)(phenyl)methanol |
| Cyanine Dye | Nucleophilic Addition / Elimination | Hexatriene | 1-(4-Cyanophenyl)-6-phenyl-1,3,5-hexatriene |
| Heterocyclic Electrophile | Nucleophilic Substitution | Substituted Heterocycle | 2-Hydrazinyl-4-(4-cyanophenyl)thiazole |
Implementation in Convergent and Linear Multi-Component Coupling Reactions
The high reactivity of (4-cyanophenyl)lithium makes it suitable for multi-component reactions, where multiple starting materials are combined in a single operation to form a complex product, thereby increasing synthetic efficiency.
A significant challenge in organic synthesis is achieving chemoselectivity, where a reagent reacts with only one of several reactive sites within a molecule. Due to their high basicity and nucleophilicity, organolithium reagents can be difficult to control. wikipedia.org However, in carefully designed reaction sequences, (4-cyanophenyl)lithium can exhibit high chemoselectivity.
For substrates possessing multiple electrophilic centers, such as a molecule containing both an ester and a ketone, the reaction conditions can be tuned to favor the selective attack of the lithium reagent at the more reactive site (typically the ketone). The inherent stability of the cyano group on the (4-cyanophenyl)lithium reagent itself prevents intramolecular side reactions, allowing the aryllithium species to react selectively with an external electrophile. This enables sequential reaction strategies where, after the initial selective reaction, the remaining functional groups can be targeted in subsequent steps.
Role in the Generation of Downstream Organometallic Species for Cascade Processes
A powerful strategy in modern organometallic chemistry is the in-situ generation of different metal reagents via transmetalation. (4-Cyanophenyl)lithium is an excellent precursor for this purpose, enabling access to a variety of "downstream" organometallic species with distinct and valuable reactivity profiles.
The lithium atom in (4-cyanophenyl)lithium can be exchanged for other metals, such as zinc, copper, or indium, by reacting it with the corresponding metal salt (e.g., ZnCl₂, CuI, InCl₃). uni-muenchen.de This transmetalation process generates new organometallic reagents, like (4-cyanophenyl)zinc or (4-cyanophenyl)copper, within the reaction vessel.
These downstream species possess unique reactivity. For example:
Organozinc reagents offer greater functional group tolerance and are often used in palladium-catalyzed Negishi couplings. uni-muenchen.de
Organocuprates are softer nucleophiles than their organolithium precursors, making them ideal for reactions like 1,4-conjugate addition to α,β-unsaturated carbonyls.
Organoindium reagents have been used in palladium-catalyzed cross-coupling reactions. uni-muenchen.de
This change in reactivity is the foundation for designing sophisticated cascade processes. A reaction can be initiated by the formation of the organolithium species, which is then transmetalated to a new organometallic that participates in a subsequent C-C bond formation. This second reaction can, in turn, set up an intramolecular cyclization or another transformation, all within a single pot. For instance, an organometallic addition to a substrate could be followed by a radical cascade cyclization onto a nitrile group, leading to the rapid construction of complex heterocyclic systems. This approach maximizes synthetic efficiency by creating multiple chemical bonds sequentially without isolating intermediates.
Advanced Methodologies and Process Intensification in 4 Cyanophenyl Lithium Chemistry
Application of Flow Chemistry for Reaction Control and Efficiency
Continuous flow chemistry has emerged as a powerful tool for managing the reactivity of organolithium compounds. researchgate.net By conducting reactions in microreactors or tube reactors, significant advantages in heat and mass transfer can be realized compared to traditional batch processes. researchgate.net This enhanced control is particularly beneficial for the generation and subsequent reactions of (4-cyanophenyl)lithium, where precise temperature and mixing control are paramount.
One of the key advantages of flow microreactors is the ability to achieve extremely rapid and efficient mixing, a phenomenon known as micromixing. nih.govresearchgate.net This is crucial when dealing with highly reactive species like (4-cyanophenyl)lithium, as it can dictate the chemoselectivity of a reaction, especially when multiple reactive sites are present in the electrophile.
In conventional batch reactors, concentration gradients during the addition of reagents can lead to side reactions. For instance, the reaction of a functionalized aryllithium with a difunctional electrophile can result in a mixture of products. However, the use of flow microreactors with efficient micromixers ensures that the reactants are mixed on a timescale that is often faster than the chemical reaction itself. nih.govresearchgate.netresearchgate.net This "flash chemistry" approach allows for highly chemoselective transformations that are often difficult to achieve in batch. nih.gov For example, the reaction of an aryllithium with an electrophile containing both a ketone and an ester group could be directed to selectively react at the more electrophilic ketone functionality by leveraging the rapid and controlled mixing environment of a microreactor.
Research has demonstrated that by using flow microreactors, highly unstable functionalized aryllithiums can be generated and reacted with difunctional electrophiles to produce highly functionalized molecules without the need for protecting groups. researchgate.net This principle is directly applicable to (4-cyanophenyl)lithium, where the cyano group's reactivity must be managed.
Table 1: Comparison of Mixing Timescales and Impact on Chemoselectivity
| Parameter | Batch Reactor | Flow Microreactor |
| Typical Mixing Time | Seconds to minutes | Milliseconds to seconds |
| Concentration Gradients | Significant | Minimal |
| Control over Chemoselectivity | Limited, can lead to byproducts | High, enables selective reactions |
| Applicability to (4-Cyanophenyl)lithium | Risk of side reactions involving the cyano group | Potential for highly selective transformations |
The transition from laboratory-scale synthesis to industrial production often presents significant challenges, particularly for hazardous or unstable reagents. Continuous flow synthesis offers a viable solution for the scalable and reproducible production of compounds involving (4-cyanophenyl)lithium. acs.org
The small internal volume of flow reactors enhances safety by minimizing the amount of hazardous material present at any given time. researchgate.net Furthermore, the superior heat transfer capabilities allow for better management of exothermic reactions, such as the formation of (4-cyanophenyl)lithium via lithium-halogen exchange. This precise temperature control leads to improved reproducibility and can prevent decomposition or side reactions that may occur in large batch reactors. researchgate.net
A notable example of scaling up organolithium chemistry is the use of numbered-up 3D-printed metal microreactors. acs.org Such systems have demonstrated the ability to produce significant quantities of drug scaffolds via unstable aryllithium intermediates with high productivity and reproducibility. acs.org This approach could be directly translated to the large-scale synthesis of derivatives of (4-cyanophenyl)lithium.
Table 2: Key Parameters in Continuous Flow Synthesis of Aryllithiums
| Parameter | Influence on the Process | Typical Conditions for Aryllithium Generation |
| Residence Time | Determines reaction completion and can influence selectivity. | Seconds to minutes |
| Temperature | Crucial for controlling reaction rate and preventing decomposition. | -78°C to room temperature, depending on the specific reaction |
| Flow Rate | Affects residence time and mixing efficiency. | Varied to optimize reaction conditions |
| Reactor Material | Must be compatible with the reactive organolithium species. | PFA, stainless steel, glass |
In Situ Generation and Transient Utilization of (4-Cyanophenyl)lithium
A powerful strategy to handle the inherent instability of (4-cyanophenyl)lithium is its generation in situ followed by immediate reaction with a trapping electrophile. This approach avoids the isolation and storage of the highly reactive intermediate, thereby enhancing safety and efficiency.
The in situ generation of aryllithiums can be achieved through various methods, including lithium-halogen exchange or deprotonation of an acidic arene. nih.govacs.orgnih.gov In the context of flow chemistry, a stream of the precursor (e.g., 4-bromobenzonitrile) can be mixed with a stream of a lithiating agent (e.g., n-butyllithium) in a microreactor. The resulting transient (4-cyanophenyl)lithium stream is then immediately merged with a stream of the desired electrophile, allowing for a rapid and controlled reaction. nih.gov
This methodology is particularly advantageous for functionalized aryllithiums like (4-cyanophenyl)lithium, where the functional group might be incompatible with the lithiating agent under prolonged exposure. The short residence times in flow reactors minimize the potential for side reactions. Research on the in situ trapping of various aryllithium and arylpotassium species with a range of electrophiles has demonstrated the broad applicability of this method. nih.govacs.orgnih.gov
Investigation of Catalytic and Stoichiometric Additives for Reactivity and Selectivity Modulation
The reactivity and selectivity of organolithium reagents can be significantly influenced by the presence of additives. These additives can be used in either catalytic or stoichiometric amounts and can modify the aggregation state, basicity, and nucleophilicity of the organolithium species.
Stoichiometric Additives: Lewis basic additives such as tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) are well-known to deaggregate organolithium clusters, leading to more reactive monomeric or dimeric species. wikipedia.orgrsc.org The choice of solvent itself, such as diethyl ether or tetrahydrofuran (B95107) (THF), also plays a crucial role in modulating reactivity by coordinating to the lithium center. researchgate.net For (4-cyanophenyl)lithium, the careful selection of a solvent or the addition of a coordinating ligand could be used to fine-tune its reactivity towards a specific electrophile, potentially enhancing reaction rates and yields. wikipedia.org
Catalytic Additives: The use of catalytic amounts of certain salts or other reagents can also influence the outcome of reactions involving organolithiums. For instance, the addition of potassium alkoxides can enhance the reactivity of aryllithium reagents. wikipedia.org In some cases, halogen-free, polynuclear aromatics have been found to act as catalysts in the preparation of aryllithium compounds, improving selectivity and reducing the formation of byproducts. google.com While specific studies on the effect of catalytic additives on (4-cyanophenyl)lithium are not extensively documented, the principles established for other aryllithiums suggest that this is a promising area for further investigation to achieve more controlled and efficient synthetic transformations.
Computational and Theoretical Investigations of 4 Cyanophenyl Lithium Reactivity
Theoretical Studies on Reaction Pathways and Transition State Analysis
Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving (4-cyanophenyl)lithium. These studies help in identifying the most plausible reaction pathways by calculating the energies of reactants, intermediates, transition states, and products.
Transition state theory and the search for saddle points on the potential energy surface are central to understanding reaction mechanisms. adityauniversity.in For reactions of (4-cyanophenyl)lithium, transition state analysis would involve the characterization of the geometry and energy of the transition state structure. For instance, in a nucleophilic addition reaction, the transition state would feature the partial formation of a new carbon-carbon bond and the partial breaking of the carbon-lithium bond. The energy of this transition state, relative to the reactants, determines the activation energy and thus the reaction rate. Computational models can predict these activation barriers, offering a quantitative measure of reactivity. pku.edu.cn
In the context of related reactions, such as the intramolecular carbolithiation of olefinic aryllithiums, computational studies have shown that substituents on the aryl ring significantly influence the energy barriers. researchgate.net While not specifically studying the cyano group, these findings underscore the importance of electronic effects on reaction pathways, a principle directly applicable to (4-cyanophenyl)lithium.
Elucidation of Chemo- and Regioselective Mechanisms through Computational Modeling
Chemoselectivity and regioselectivity are critical aspects of organic synthesis, and computational modeling offers a powerful means to predict and rationalize these selectivities in reactions involving (4-cyanophenyl)lithium.
Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. For a reagent like (4-cyanophenyl)lithium, which has both a nucleophilic carbanionic center and a cyano group that can potentially interact with electrophiles or coordinate to metals, understanding chemoselectivity is vital. Computational models can be employed to calculate the activation energies for competing reaction pathways, thereby predicting the most likely outcome. For instance, in reactions with multifunctional electrophiles, DFT calculations can determine whether the attack will occur at the carbanion or if the cyano group will play a directing or interfering role. Studies on the metalation of pyridines with organolithium reagents have demonstrated the power of computational chemistry in explaining the origins of chemoselectivity, showing how aggregation and the nature of the lithium reagent dictate the reaction course. acs.org
Regioselectivity: Regioselectivity becomes important when an unsymmetrical reagent reacts with an unsymmetrical substrate. For (4-cyanophenyl)lithium, this is particularly relevant in reactions with substituted electrophiles or in aryne chemistry. Computational studies on the cross-coupling of aryllithiums with functionalized 1,2-dibromobenzenes have shown that electronic effects, steric hindrance, and temperature control the regioselectivity of the aryne cross-coupling reactions. researchgate.net In the case of (4-cyanophenyl)lithium, the electron-withdrawing cyano group would significantly influence the electronic properties of any aryne intermediate, thereby directing the regioselectivity of nucleophilic attack.
Computational tools can predict the site- and regioselectivity of organic reactions, including those involving organolithium compounds. rsc.org These predictions are often based on analyzing the electronic structure of the reactants and the transition states of the competing pathways. For example, in the addition of (4-cyanophenyl)lithium to an α,β-unsaturated carbonyl compound, computational models can predict whether the reaction will proceed via a 1,2-addition or a 1,4-conjugate addition by comparing the activation barriers for both pathways. The electronic perturbation introduced by the cyano group would be a key factor in these calculations.
Computational Analysis of Organolithium Aggregation States and Solvent Effects
Organolithium reagents, including (4-cyanophenyl)lithium, are known to exist as aggregates in solution, such as dimers, tetramers, or even higher-order structures. wikipedia.org The state of aggregation has a profound impact on the reactivity of the organolithium compound. Computational chemistry provides invaluable tools to study the structure and stability of these aggregates and the influence of solvent molecules.
Aggregation States: Ab initio and DFT calculations can be used to model the structures of various aggregates of (4-cyanophenyl)lithium. These calculations can predict the most stable aggregation state in the gas phase and in different solvents. For phenyllithium, computational studies have explored the structures of its aggregates, often revealing cyclic or ladder-like arrangements. wikipedia.org The presence of the cyano group in (4-cyanophenyl)lithium could influence the aggregation behavior through dipole-dipole interactions or by coordinating to the lithium centers within the aggregate. Computational studies on lithium enolate mixed aggregates have shown that the presence of other lithium salts can lead to the formation of mixed aggregates, and solvation effects play a crucial role in determining the most stable species. acs.org
The following table summarizes the types of computational investigations that are crucial for understanding the reactivity of (4-cyanophenyl)lithium.
| Computational Investigation | Key Focus Areas for (4-Cyanophenyl)lithium | Relevant Computational Methods |
| Reaction Pathways | Identification of intermediates and transition states; Calculation of activation energies; Influence of the cyano group on reaction profiles. | Density Functional Theory (DFT), Ab initio methods (e.g., MP2, CCSD(T)), Transition State Theory. |
| Chemo- and Regioselectivity | Prediction of reaction outcomes with multifunctional substrates; Analysis of electronic and steric effects of the cyano group. | DFT calculations of competing transition states, Molecular Orbital (MO) analysis. |
| Aggregation and Solvation | Determination of stable aggregate structures (dimers, tetramers, etc.); Modeling of solvent coordination and its effect on aggregation. | DFT and Ab initio calculations with explicit solvent models or polarizable continuum models (PCM). |
Future Perspectives and Emerging Research Avenues in 4 Cyanophenyl Lithium Chemistry
Exploration of Novel Reaction Manifolds and Unprecedented Transformations
The high reactivity and potential instability of cyano-substituted aryllithium compounds have historically presented challenges for their application. However, modern synthetic innovations are turning these challenges into opportunities. A significant emerging area is the use of continuous flow chemistry and microreactor technology to manage highly reactive intermediates like (4-cyanophenyl)lithium. Ultrafast, sub-second reactions in these systems allow for the generation and immediate use of the aryllithium species before it can decompose, leading to improved yields and selectivity. nih.govacs.org This technology enables the efficient synthesis of complex drug scaffolds, such as the letrozole (B1683767) precursor bis(4-cyanophenyl)methanol, on a gram-per-minute scale. nih.govacs.org
Beyond optimizing existing reactions, research is focused on using (4-cyanophenyl)lithium in unprecedented transformations. This includes its use as a precursor for other functionalized organometallics through transmetalation reactions. For instance, it can be a key component in the preparation of tri(4-cyanophenyl)indium, which opens up subsequent cross-coupling possibilities. uni-muenchen.de The generation of such short-lived, functionalized intermediates provides a direct and efficient pathway to target compounds that are difficult to access through traditional batch processes. nih.gov The ability to control these reactive species is a step toward meeting industrial needs for the efficient production of biologically active compounds functionalized with cyano groups. nih.govacs.org
Development of Sustainable and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, a major research thrust is the development of more sustainable protocols for reactions involving organolithiums. The aforementioned microreactor technology is a prime example, offering high productivity and efficiency which inherently reduces waste. nih.govacs.org Another key area of development is the replacement of traditional, and often hazardous, ethereal solvents like tetrahydrofuran (B95107) (THF). Research has shown that greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be effective media for organolithium additions, providing a more eco-friendly access to important building blocks like allylic alcohols and amines. acs.org
Integration with Asymmetric Catalysis for Enantioselective Synthesis
The synthesis of single-enantiomer compounds is crucial for the pharmaceutical industry, and a significant frontier is the integration of powerful organolithium reagents into asymmetric catalytic systems. While research specifically detailing the asymmetric applications of (4-cyanophenyl)lithium is nascent, the groundwork is well-established for organolithiums in general. A prominent strategy involves the copper-catalyzed enantioselective allylic alkylation (AAA) using organolithium compounds with chiral catalysts like those based on Taniaphos or phosphoramidites. nih.gov This protocol allows for the creation of tertiary and quaternary carbon stereocenters with high enantioselectivity. nih.gov
Future research will undoubtedly focus on applying these and other transition-metal-catalyzed methods to functionalized reagents like (4-cyanophenyl)lithium. The development of palladium-catalyzed asymmetric desymmetrization strategies for C-O bond formation highlights the potential for creating complex chiral molecules. acs.org The key to success in this area lies in designing sophisticated chiral ligands capable of controlling the reactivity of the organolithium reagent to achieve high levels of stereocontrol. acs.orgmdpi.com The successful enantioselective synthesis of molecules containing the 4-cyanophenyl group would provide valuable chiral building blocks for medicinal chemistry and materials science.
Potential for Expanded Applications in Advanced Materials Development and Functionalization
The unique electronic properties and rigid structure of the 4-cyanophenyl group make it an attractive moiety for incorporation into advanced materials. (4-Cyanophenyl)lithium serves as a potent tool for the synthesis and functionalization of such materials. Research has demonstrated the modification of natural polymers like silk sericin using 4-cyanophenyl isocyanate in a lithium chloride/dimethyl sulfoxide (B87167) solvent system. researchgate.netnih.gov This modification, which incorporates the bulky 4-cyanophenyl group, alters the protein's physical properties, such as its thermal stability and solubility, showcasing a pathway to new biomaterials. researchgate.netnih.gov
In the realm of synthetic polymers and materials, the 4-cyanophenyl group is used to create hyperbranched polymers and functionalized surfaces. google.comgoogle.comresearchgate.net For example, it is a component in the synthesis of inimers (molecules that are both initiators and monomers) for producing complex polymer architectures. google.comgoogle.com Furthermore, carbon powders have been functionalized with 4-cyanophenyl groups to alter their surface chemistry and reduce microporosity. researchgate.net There is also active exploration into synthesizing derivatives for electroactive materials, such as analogues of the conducting polymer PEDOT, incorporating the 4-cyanophenylvinyl group. sci-hub.se These avenues point to the growing potential of (4-cyanophenyl)lithium and its derivatives in creating materials with tailored electronic, physical, and chemical properties for applications ranging from polymer science to advanced electronics and battery components. nih.gov
Q & A
Q. What are the established synthesis protocols for Lithium (4-cyanophenyl)-, and how do reaction conditions influence crystallographic purity?
Lithium (4-cyanophenyl)- is typically synthesized via solid-state reactions or sol-gel methods. Key parameters include calcination temperature (500–900°C), reaction duration (12–24 hours), and inert atmosphere (argon/nitrogen) to prevent oxidation. Post-synthesis annealing can enhance crystallinity, as seen in analogous lithium metal oxides like Li(Ni₀.₅Mn₀.₅)O₂, where structural homogeneity directly correlates with electrochemical stability .
Q. Which characterization techniques are critical for verifying the structural and electrochemical properties of Lithium (4-cyanophenyl)-?
Essential techniques include:
- X-ray diffraction (XRD) for phase identification and lattice parameter analysis.
- Scanning/transmission electron microscopy (SEM/TEM) to assess particle morphology and size distribution.
- Electrochemical impedance spectroscopy (EIS) to measure ionic conductivity and interfacial resistance.
- Galvanostatic cycling to determine capacity retention and voltage profiles under controlled current densities .
Q. How can density functional theory (DFT) simulations be optimized to predict the electronic structure of Lithium (4-cyanophenyl)-?
Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy, which balances accuracy and computational cost . For pseudopotentials, the projector augmented-wave (PAW) method improves core-electron treatment, while plane-wave basis sets (e.g., in VASP) ensure convergence with a cutoff energy of 500–600 eV .
Advanced Research Questions
Q. What methodological approaches resolve contradictions between computational predictions and experimental observations in cathode material performance?
Discrepancies in properties like voltage or ion diffusion barriers often arise from approximations in DFT (e.g., neglecting van der Waals interactions). Hybrid functionals (e.g., HSE06) or ab initio molecular dynamics (AIMD) can improve accuracy. Cross-validation with synchrotron XRD or neutron diffraction helps reconcile structural models with empirical data .
Q. How does cation doping influence the rate capability of Lithium (4-cyanophenyl)-based cathodes?
Substituting transition metals (e.g., Ni or Co) at specific lattice sites alters electronic conductivity and Li⁺ diffusion pathways. For example, Ni doping in Li(Ni₀.₅Mn₀.₅)O₂ increased rate capability by 40% compared to undoped variants. DFT-based defect formation energy calculations guide optimal doping concentrations .
Q. What statistical frameworks are appropriate for analyzing multidimensional performance data in battery material research?
Multivariate regression and machine learning (e.g., random forests) can correlate synthesis parameters (e.g., doping, annealing time) with electrochemical outputs (capacity, cycle life). Cluster analysis identifies outliers in datasets, such as anomalous voltage decay in cycled electrodes .
How should researchers formulate hypothesis-driven questions when investigating degradation mechanisms?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:
- Hypothesis: "Surface oxygen loss in Lithium (4-cyanophenyl)- accelerates capacity fade."
- Methodology: Combine X-ray photoelectron spectroscopy (XPS) with DFT to track oxygen vacancy formation during cycling .
Q. What ethical considerations govern electrochemical testing involving hazardous materials?
- Safety protocols : Use fume hoods for handling toxic precursors (e.g., cyanide derivatives).
- Waste disposal : Neutralize reactive residues before disposal.
- Institutional approvals : Secure ethics committee clearance for studies involving high-risk materials .
Key Data from Literature
| Property | Value/Technique | Source |
|---|---|---|
| Typical capacity (Li (4-cyanophenyl)-) | 150–200 mAh/g (at C/10 rate) | |
| Li⁺ diffusion barrier (DFT) | 0.3–0.5 eV (PBE-GGA) | |
| Optimal doping concentration | 5–10% Ni/Mn substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
